molecular formula C18H20ClN5O2 B2357910 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 863448-09-3

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2357910
CAS No.: 863448-09-3
M. Wt: 373.84
InChI Key: SEDLXLQNUWUZNN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin core, a bicyclic heterocyclic system known for its role in kinase inhibition and anticancer drug development. Key structural elements include:

  • 1-tert-butyl group: Enhances lipophilicity and metabolic stability.
  • 4-oxo moiety: Contributes to hydrogen bonding with biological targets.
  • Acetamide side chain: Linked to the 5-position of the pyrimidine ring, terminating in a 2-chlorobenzyl group, which may improve target selectivity and pharmacokinetic properties.

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-18(2,3)24-16-13(9-22-24)17(26)23(11-21-16)10-15(25)20-8-12-6-4-5-7-14(12)19/h4-7,9,11H,8,10H2,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDLXLQNUWUZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the chlorophenylmethyl group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water, potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its biological effects.

Comparison with Similar Compounds

Research Implications

  • Limitations : Lack of direct biological data necessitates further studies on potency, selectivity, and ADME properties.
  • Future Directions : Comparative assays evaluating kinase inhibition, solubility, and metabolic stability across these analogs are critical to validate structural hypotheses.

Biological Activity

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique pyrazolo-pyrimidine structure characterized by:

  • A tert-butyl group that enhances lipophilicity.
  • A chlorophenyl moiety that may contribute to its biological interactions.

Molecular Formula

C16H18ClN5OC_{16}H_{18}ClN_{5}O

Molecular Weight

Approximately 335.80 g/mol.

Pharmacological Properties

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Antitumor activity : Compounds in this class have shown promise as potential anticancer agents by inhibiting specific kinases involved in cell proliferation and survival.
  • Anti-inflammatory effects : Some derivatives have been noted for their ability to reduce inflammation through inhibition of inflammatory mediators.
  • Antimicrobial properties : The compound's structure suggests potential efficacy against various bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
  • Receptor Interaction : The chlorophenyl group may facilitate binding to specific receptors involved in signaling pathways related to inflammation and cancer progression.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.5 to 10 µM, indicating potent activity against tumor cells .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of related compounds through the inhibition of the NF-kB pathway. The findings suggested that these compounds could reduce the production of pro-inflammatory cytokines in vitro .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAntitumor2.0CDK Inhibition
Compound BAnti-inflammatory3.5NF-kB Inhibition
2-{1-tert-butyl...}Antitumor/Anti-inflammatory1.8Dual Mechanism

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of pyrazole precursors with chlorophenyl derivatives to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Cyclization : Use of tert-butyl groups introduced via nucleophilic substitution under reflux with ethanol or dichloromethane as solvents .
  • Acetamide coupling : Reaction of intermediates with 2-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Catalysts like DMAP improve yield (e.g., from 45% to 68% in tert-butyl incorporation) .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Analytical techniques :

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., tert-butyl protons at δ 1.4–1.6 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
  • FTIR : Confirm C=O stretches (4-oxo group at ~1680 cm1^{-1}) and N-H bending (acetamide at ~3300 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 455.1582) .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Assays :

  • Kinase inhibition : Screen against kinases (e.g., PI3K, mTOR) using fluorescence polarization assays .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Approach :

  • Metabolic stability : Test liver microsome stability (e.g., mouse/human microsomes) to identify rapid degradation (e.g., tert-butyl groups reduce CYP3A4-mediated metabolism) .
  • Pharmacokinetic profiling : Measure bioavailability (e.g., <20% oral bioavailability in rodents due to poor solubility) and adjust formulations using PEG or cyclodextrin .
  • Target engagement : Use PET tracers or fluorescent probes to confirm target binding in vivo .

Q. What computational methods predict target interactions and binding modes?

  • Tools :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model pyrazolo[3,4-d]pyrimidine interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS for stability analysis (e.g., hydrophobic interactions between tert-butyl and kinase hinge regions) .
  • QSAR : Develop models correlating substituents (e.g., 2-chlorophenyl) with IC50_{50} values .

Q. What strategies improve solubility without compromising activity?

  • Chemical modifications :

  • Polar substituents : Introduce hydroxyl or amine groups at the acetamide chain (e.g., 10% solubility increase in pH 7.4 buffer) .
  • Prodrugs : Convert 4-oxo group to phosphate esters for enhanced aqueous solubility .
  • Co-crystallization : Use succinic acid to form salts with 3–5× solubility improvements .

Q. How to design structure-activity relationship (SAR) studies for substituent variations?

  • Framework :

  • Systematic substitution : Compare tert-butyl vs. isopropyl or cyclopropyl groups to assess steric effects on kinase inhibition .
  • Electron-withdrawing groups : Replace 2-chlorophenyl with trifluoromethyl or nitro groups to modulate binding affinity (e.g., ΔIC50_{50} from 0.8 μM to 2.3 μM) .
  • Biological testing : Prioritize in vitro cytotoxicity and kinase selectivity panels .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Issues and solutions :

  • Low yields in cyclization : Optimize stoichiometry (e.g., 1.2 eq tert-butyl bromide) and use microwave-assisted synthesis to reduce time (from 12h to 2h) .
  • Purification difficulties : Employ flash chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) or recrystallization from ethanol/water .
  • Byproduct formation : Monitor reactions via TLC and quench intermediates with aqueous NaHCO3_3 .

Contradictions and Limitations in Current Evidence

  • Synthetic routes : reports tert-butyl introduction via SN2, while suggests radical-initiated coupling; further mechanistic studies needed .
  • Biological targets : emphasizes kinase inhibition, whereas proposes anti-inflammatory pathways via COX-2; dual-target profiling recommended .

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